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Compound of Interest

N-cyclopentyl-2-
Compound Name:
methylpentanamide

Cat. No.: B430306

Identity & Physicochemical Characterization[1][2]

CAS Registry Number: 349419-16-5 Synonyms: N-Cyclopentyl-2-methylvaleramide; 2-Methyl-
N-cyclopentylpentanamide Chemical Formula:

Molecular Weight: 183.29 g/mol [1]

1. Executive Summary

N-cyclopentyl-2-methylpentanamide is a secondary amide featuring a cyclopentyl ring
coupled to a branched aliphatic acyl chain (2-methylpentanoyl).[1] Structurally, it serves as a
lipophilic building block in the synthesis of pharmaceutical intermediates, particularly in the
exploration of structure-activity relationships (SAR) for targets requiring hydrophobic pocket
occupancy, such as certain GPCR modulators and enzyme inhibitors.[1] Its specific CAS
number (349419-16-5) identifies it within chemical libraries used for high-throughput screening.

[1]

This guide details the synthesis, characterization, and handling protocols for this compound,
emphasizing the control of the chiral center at the C2 position of the pentanoyl! chain.[1]

2. Chemical Structure & Stereochemistry

The molecule possesses a single chiral center at the alpha-carbon of the carbonyl group.[1]
Commercial preparations typically exist as a racemic mixture unless asymmetric synthesis or
chiral resolution is employed.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b430306?utm_src=pdf-interest
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://www.benchchem.com/product/b430306?utm_src=pdf-body
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SMILES:CCCC(C)C(=0)NC1CCCC1 InChl:InChl=1S/C11H21NO/c1-4-5-8(2)11(13)12-10-7-6-
9-10/h8,10H,4-7,9H2,1-2H3,(H,12,13)[1]

Figure 1: Structural Representation & Isomerism The diagram below illustrates the connectivity
and the potential enantiomers (

and

) arising from the C2-methyl substitution.[1]
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Caption: Structural decomposition of N-cyclopentyl-2-methylpentanamide highlighting the
chiral center and key pharmacophoric elements.[1]

3. Physicochemical Properties

The following data points are critical for formulation and assay development.
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Property

Value
(Experimental/Predicted)

Context

Physical State

Viscous Oil or Low-Melting
Solid

Typical for mid-weight amides;

dependent on purity.[1]

Boiling Point

~310°C (Predicted at 760
mmHg)

High BP due to intermolecular
H-bonding.[1]

Highly lipophilic; likely

LogP (Octanol/Water) 2.85+0.3
membrane permeable.[1]
Suggests good blood-brain
Polar Surface Area (PSA) 29.1 A2 barrier (BBB) penetration
potential.[1]
_ Non-ionizable at physiological
pKa ~15 (Amide NH)
pH.[1]
- DMSO, Methanol, DCM, Ethyl Poorly soluble in water (< 1
Solubility

Acetate

mg/mL).[1]

4. Synthesis & Manufacturing Protocol

While acid chlorides offer rapid kinetics, the preferred method for high-purity library synthesis is

the carbodiimide-mediated coupling of 2-methylpentanoic acid with cyclopentylamine.[1] This

route avoids the generation of corrosive HCI and tolerates sensitive functional groups.[1]

Reagents:

Carboxylic Acid: 2-Methylpentanoic acid (CAS 97-61-0)[1][2]

Amine: Cyclopentylamine (CAS 1003-03-8)[1]

Coupling Agent: EDC-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[1]

Solvent: Dichloromethane (DCM) or DMF.[1]
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Step-by-Step Protocol:

 Activation: Dissolve 2-methylpentanoic acid (1.0 equiv) in anhydrous DCM (0.2 M
concentration) under nitrogen atmosphere. Add EDC-HCI (1.2 equiv) and HOBt (1.2 equiv).
[1] Stir at 0°C for 30 minutes to form the active ester.

e Coupling: Add cyclopentylamine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0
equiv) dropwise.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
by TLC (System: 30% EtOAc in Hexanes) or LC-MS.[1]

o Workup:

o Dilute with DCM.[1]

o Wash sequentially with 1M HCI (removes unreacted amine), Saturated NaHCOs (removes
unreacted acid), and Brine.[1]

o Dry organic layer over anhydrous Naz2SOa4 and concentrate in vacuo.[1]

« Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-40% Ethyl
Acetate in Hexanes.

Figure 2: Synthetic Workflow & Purification Logic
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Caption: Logical flow for the synthesis and purification of the target amide.[1]

5. Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

1. Proton NMR (

H-NMR, 400 MHz, CDCI

):
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5.4-5.8 ppm (br s, 1H): Amide N-H proton.[1]

4.1-4.3 ppm (m, 1H): Methine proton of the cyclopentyl ring (adjacent to N).[1]

2.1-2.3 ppm (m, 1H): Methine proton at C2 of the pentanoyl chain (alpha to carbonyl).[1]

1.1-1.9 ppm (m, ~12H): Overlapping multiplets from cyclopentyl ring protons and pentyl
chain methylene protons.[1]

1.1 ppm (d, 3H): Methyl group at C2 position.[1]

0.9 ppm (t, 3H): Terminal methyl of the pentyl chain.[1]

N

. Mass Spectrometry (ESI-MS):

Expected [M+H]

:184.17 m/z.[1]

Expected [M+Na]

: 206.15 m/z.[1]

6. Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the
"Generic Amide" safety profile.

» GHS Classification:
o Skin Irritation: Category 2 (H315)[1]
o Eye Irritation: Category 2A (H319)[1]
o STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

» PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle within a chemical
fume hood.

o Storage: Store in a cool, dry place (2—-8°C recommended for long-term stability) under inert
gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentanoic-acid_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-methylpropyl_cyclopentanamine
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentanoic-acid
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://www.benchchem.com/product/b430306?utm_src=pdf-custom-synthesis
https://prepchem.com/n-2-cyclopentyl-ethyl-benzenemethanamine/
https://www.sigmaaldrich.com/HK/zh/substance/2methylpentanoicacid1161697610
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentanoic-acid_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentanoic-acid_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-methylpropyl_cyclopentanamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-methylpropyl_cyclopentanamine
https://www.benchchem.com/product/b430306#cas-number-for-n-cyclopentyl-2-methylpentanamide
https://www.benchchem.com/product/b430306#cas-number-for-n-cyclopentyl-2-methylpentanamide
https://www.benchchem.com/product/b430306#cas-number-for-n-cyclopentyl-2-methylpentanamide
https://www.benchchem.com/product/b430306#cas-number-for-n-cyclopentyl-2-methylpentanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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